Ambazone monohydrate

Description

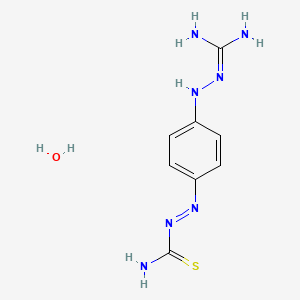

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMCHEYASLTJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859471 | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-12-7 | |

| Record name | Ambazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBAZONE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Ambazone Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Ambazone monohydrate, an antiseptic agent with known antibacterial and potential antineoplastic properties. It details the compound's chemical structure, physicochemical characteristics, synthesis, and analytical characterization protocols. Furthermore, it explores its proposed mechanism of action through diagrammatic representations of relevant biological pathways and experimental workflows. All quantitative data is systematically presented in tabular format to facilitate analysis and comparison.

Chemical Identity and Structure

Ambazone is an antiseptic compound belonging to the class of organic compounds known as thiosemicarbazones.[1] The monohydrate is the hydrated form of Ambazone, where one molecule of water is integrated into the crystal structure.

The chemical structure of Ambazone consists of a 1,4-benzoquinone ring derivatized with a guanylhydrazone group and a thiosemicarbazone group. The crystal structure of the monohydrate form is characterized by an extensive three-dimensional network established through hydrogen bonds involving the water molecules.[2]

Chemical Identifiers

The fundamental chemical identifiers for Ambazone and its monohydrate form are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | [3][4] |

| CAS Number (Monohydrate) | 6011-12-7 | [5][6] |

| CAS Number (Anhydrous) | 539-21-9 | [3][4][7] |

| Molecular Formula (Monohydrate) | C₈H₁₃N₇OS | [5][6][8] |

| Molecular Weight (Monohydrate) | 255.30 g/mol | [5][6][8][9] |

| Synonyms | 1,4-Benzoquinone guanylhydrazone thiosemicarbazone hydrate, Faringosept, Iversal | [4][5][7] |

Structural Representation

The core chemical structure of Ambazone features two key functional groups attached to a central quinone-like ring system.

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical properties. Its solubility is limited in aqueous solutions but can be enhanced through the formation of salts, such as the acetate salt solvate.[2]

| Property | Value | Reference(s) |

| Appearance | Brown or copper-colored crystals; Dark brown powder | [4] |

| Melting Point | 188-195 °C (with decomposition) | [5][] |

| Solubility in water | 0.2 mg / 100 mL (Sparingly soluble) | [4] |

| Other Solubilities | Moderately soluble in alcohol and acetone. Freely soluble in DMF and dilute acids. | |

| Crystal System | Monoclinic | [2][11] |

| Space Group | P2₁/c | [2][11] |

Experimental Protocols

Synthesis of Ambazone

A representative synthesis protocol for Ambazone involves a multi-step reaction starting from p-benzoquinone and aminoguanidine, followed by a reaction with thiosemicarbazide. A detailed manufacturing process is described as follows:

-

Step 1: Formation of Quinone Monoguanylhydrazone Nitrate: A solution of 22.7 g of quinone monoguanylhydrazone nitrate is prepared in 250 mL of water.[5]

-

Step 2: Addition of Thiosemicarbazide: A hot aqueous solution containing 9.1 g of thiosemicarbazide is added dropwise to the solution from Step 1.[5]

-

Step 3: Acidification and Reaction: A solution of 5 mL of concentrated nitric acid in 10 mL of water is slowly added. The resulting mixture is stirred at 60°C for one hour.[5]

-

Step 4: Dissolution and Filtration: The product is dissolved in approximately 1-1.2 liters of water at 100°C and the hot solution is filtered.[5]

-

Step 5: Precipitation and Isolation: The filtrate is added to an aqueous ammonium solution to precipitate the product. The resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone is filtered and dried.[5]

Physicochemical Characterization Methods

The structural and thermal properties of this compound are typically elucidated using a combination of analytical techniques. The reversible transformation between the monohydrate and anhydrous forms can be monitored using these methods.[2]

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, confirming the molecular structure and identifying the crystal system and space group.[2]

-

Powder X-ray Diffraction (PXRD): PXRD is employed to analyze the crystalline nature of the bulk material, identify different polymorphic forms, and monitor phase transformations as a function of temperature or humidity.[2][11]

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.[11] These methods can detect the loss of water upon heating, melting, and decomposition, confirming the presence of the hydrate and its thermal stability.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] Changes in the spectra upon dehydration can confirm the loss of water and associated changes in hydrogen bonding.[11]

Biological Activity and Mechanism of Action

Ambazone is primarily recognized for its antiseptic and antibacterial activities and is used in the treatment of infections of the mouth and throat.[6] It also demonstrates potential as an orally active antitumor agent.[5][8]

Proposed Mechanism of Action

While the exact mechanism of action has not been fully elucidated, evidence suggests that Ambazone is a membrane-active agent.[3][7][12] Its biological effects are believed to stem from its interaction with multiple cellular targets, including membranes, nucleic acids, and proteins.[7][12]

A key proposed mechanism involves the interference with membrane-bound nucleotide systems.[7][13] This interaction leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in certain cells, such as leukemia cells and macrophages, which may contribute to its antineoplastic effects.[3][7][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ambazone - Wikipedia [en.wikipedia.org]

- 5. Ambazone hydrate | 6011-12-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ambazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSRS [precision.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Synthesis and Purification of Ambazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Ambazone monohydrate, a potent antiseptic agent with potential antibacterial and antineoplastic activities. Detailed experimental protocols for the synthesis of crude ambazone and its subsequent purification to pharmaceutical grade are presented. Quantitative data from purification processes are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide illustrates the key molecular interactions of ambazone through a signaling pathway diagram and outlines the logical workflows for its synthesis and purification using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a well-established antiseptic compound.[1] Beyond its recognized antibacterial properties, ambazone has demonstrated potential as an antineoplastic agent, active against various transplantable tumors in preclinical models.[2] The biological activity of ambazone is attributed to its interactions with multiple cellular targets, including membranes, nucleic acids, and proteins.[1][2] Notably, it has been shown to interfere with membrane-bound nucleotide systems by increasing intracellular cAMP levels in leukemia cells and macrophages.[1] This multifaceted mechanism of action underscores the therapeutic potential of ambazone and highlights the importance of well-defined and controlled manufacturing processes to ensure its quality and purity for pharmaceutical applications.

This guide details a robust synthesis and purification process for obtaining high-purity this compound, suitable for research and drug development purposes.

Synthesis of Crude Ambazone

The synthesis of ambazone proceeds via a two-step condensation reaction. The first step involves the reaction of p-benzoquinone with aminoguanidine to form an intermediate, which is then reacted with thiosemicarbazide in an acidic medium to yield crude ambazone.

Experimental Protocol: Synthesis of Crude Ambazone

Materials:

-

p-Benzoquinone

-

Aminoguanidine hydrochloride

-

Thiosemicarbazide

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

Procedure:

-

Step 1: Formation of the Guanylhydrazone Intermediate

-

Dissolve p-benzoquinone in ethanol.

-

In a separate vessel, prepare an aqueous solution of aminoguanidine hydrochloride.

-

Slowly add the aminoguanidine hydrochloride solution to the p-benzoquinone solution with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified duration to form the guanylhydrazone intermediate.

-

-

Step 2: Formation of Ambazone

-

To the reaction mixture containing the intermediate, add thiosemicarbazide.

-

Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while maintaining vigorous stirring.

-

Heat the reaction mixture under reflux for a defined period to facilitate the condensation reaction.

-

Upon completion, the crude ambazone will precipitate out of the solution.

-

Cool the mixture and collect the crude product by filtration.

-

Wash the collected solid with water and then with a small amount of cold ethanol to remove residual starting materials and by-products.

-

Dry the crude ambazone under vacuum.

-

Purification of this compound

The crude ambazone synthesized often contains impurities, including unreacted starting materials, by-products, and elemental sulfur. A two-step purification process is employed to achieve pharmaceutical-grade this compound.[3] The first step involves the removal of sulfur by maceration with a non-polar solvent, followed by recrystallization from a solvent mixture to remove other impurities.[3]

Experimental Protocol: Purification of this compound

Materials:

-

Crude Ambazone

-

Toluene (or other non-polar solvents like n-hexane, benzene, xylene)[3]

-

N,N-Dimethylformamide (DMF)

-

Methanol (or other lower aliphatic alcohols like ethanol, propanol)[3]

Procedure:

-

Step 1: Sulfur Removal by Maceration

-

Suspend the crude ambazone in toluene in a suitable reaction vessel.

-

Stir the suspension at a controlled temperature (e.g., 40-45°C) for one hour.[3]

-

Filter the mixture to isolate the solid ambazone, now largely free of elemental sulfur.

-

-

Step 2: Recrystallization

-

Dissolve the sulfur-free ambazone in N,N-dimethylformamide at an elevated temperature (e.g., 60-65°C).[3]

-

Slowly add methanol to the solution while maintaining the temperature above 55°C.[3]

-

After the addition is complete, allow the solution to cool gradually to room temperature.

-

Further cool the mixture to 5-10°C and maintain it at this temperature for two hours to ensure complete crystallization.[3]

-

Collect the purified this compound crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the final product under vacuum to obtain high-purity this compound.

-

Data Presentation

The following tables summarize quantitative data from typical purification experiments as described in the patent literature.

Table 1: Maceration for Sulfur Removal

| Parameter | Value | Reference |

| Starting Material | Crude Ambazone | WO2005028431A1[3] |

| Solvent | Toluene | WO2005028431A1[3] |

| Ratio (Crude:Solvent) | 1 g : 3 mL | WO2005028431A1[3] |

| Temperature | 40°C | WO2005028431A1[3] |

| Duration | 1 hour | WO2005028431A1[3] |

| Recovery | ~91% | WO2005028431A1[3] |

Table 2: Recrystallization of Ambazone

| Parameter | Value | Reference |

| Starting Material | Macerated Ambazone | WO2005028431A1[3] |

| Solvent System | N,N-Dimethylformamide : Methanol | WO2005028431A1[3] |

| Solvent Ratio (DMF:Methanol) | 1 : 2 (v/v) | WO2005028431A1[3] |

| Dissolution Temperature | 60-65°C | WO2005028431A1[3] |

| Crystallization Temperature | 5-10°C | WO2005028431A1[3] |

| Crystallization Time | 2 hours | WO2005028431A1[3] |

| Final Purity (HPLC) | ≥ 99.5% | WO2005028431A1[3] |

| Overall Yield | ~77% (from crude) | Calculated from[3] |

Visualizations

Ambazone Synthesis Workflow

Caption: Workflow for the synthesis of crude ambazone.

Ambazone Purification Workflow

Caption: Two-step purification process for this compound.

Proposed Mechanism of Action of Ambazone

Caption: Ambazone's interaction with cellular targets and resulting effects.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The outlined protocols, supported by quantitative data and visual workflows, offer a clear and reproducible methodology for obtaining this compound in high purity. The elucidation of its multimodal mechanism of action, involving interactions with key cellular components, further solidifies its position as a compound of significant interest for further research and development in the fields of anti-infectives and oncology. The provided information is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and utilization of ambazone.

References

- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2005028431A1 - Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (ambazone) - Google Patents [patents.google.com]

Ambazone Monohydrate: A Deep Dive into its Antiseptic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is a synthetic oral antiseptic agent that has been in clinical use for the treatment of local infections of the oral cavity and pharynx. Its broad-spectrum antimicrobial activity, coupled with a low incidence of resistance and favorable safety profile, has made it a subject of interest for further research and development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an antiseptic, focusing on its molecular interactions and cellular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism of Action: A Multi-Targeted Approach

The antiseptic efficacy of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on essential bacterial cellular structures and processes. Evidence suggests that Ambazone's mechanism of action involves the disruption of the bacterial cell membrane, interference with nucleic acids, and denaturation of essential proteins.[1] This multi-targeted approach is advantageous as it reduces the likelihood of bacteria developing resistance through a single-point mutation.

Interaction with the Bacterial Cell Membrane

A primary mode of action of this compound involves its interaction with the bacterial cell membrane, leading to a loss of structural integrity and function. While the precise molecular interactions are still under full elucidation, it is understood that Ambazone's affinity for cellular membranes contributes significantly to its overall antibacterial effect.[1] It is hypothesized that the lipophilic components of the Ambazone molecule facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.

Interference with Nucleic Acids

This compound has been shown to interact with bacterial DNA, although the nature of this interaction is dependent on the charge state of the molecule. This interaction can interfere with crucial cellular processes such as DNA replication and transcription. The toxic action of Ambazone on the intestine is believed to be due to the inhibition of bacterial DNA, RNA, and protein syntheses.[2]

Protein Denaturation and Inhibition

The third key aspect of Ambazone's mechanism of action is its ability to interact with and denature bacterial proteins. This includes both structural proteins and enzymes that are vital for bacterial survival. By altering the three-dimensional structure of these proteins, Ambazone inactivates their function, leading to a cascade of metabolic disruptions within the bacterial cell. This affinity for proteins is a contributing factor to its overall antibacterial effect.[1]

Quantitative Antimicrobial Activity

Experimental Protocols

The following sections outline the general methodologies employed to investigate the antiseptic mechanism of action of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable bacterial count (MBC).

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Streptococcus pyogenes, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Ambazone: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the Ambazone dilution is inoculated with the standardized bacterial suspension. A positive control well (bacteria without Ambazone) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a 99.9% kill rate.

Assessment of Bacterial Cell Membrane Integrity

Objective: To evaluate the effect of this compound on the integrity of the bacterial cell membrane.

Methodology (Membrane Permeability Assay using Propidium Iodide):

-

Bacterial Culture: A mid-logarithmic phase culture of the test bacterium is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment: The bacterial suspension is treated with various concentrations of this compound for a defined period. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria) are included.

-

Staining: Propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the bacterial suspensions.

-

Analysis: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the Ambazone-treated samples compared to the negative control indicates membrane damage.

DNA Interaction Analysis

Objective: To investigate the binding of this compound to bacterial DNA.

Methodology (UV-Visible Spectrophotometry):

-

Preparation of Solutions: Solutions of bacterial DNA (e.g., from E. coli) of known concentration and this compound are prepared in a suitable buffer.

-

Titration: A fixed concentration of DNA is titrated with increasing concentrations of this compound.

-

Spectral Analysis: The UV-Visible absorption spectrum of the DNA is recorded after each addition of Ambazone.

-

Data Analysis: Changes in the absorbance and wavelength of the DNA's characteristic absorption peak (around 260 nm) are analyzed. A shift in the peak (hypochromic or hyperchromic effect) and a change in absorbance can indicate an interaction between Ambazone and DNA.

Visualizing the Mechanism of Action

To illustrate the proposed multi-targeted mechanism of action of this compound, the following diagrams are provided.

References

Unveiling the Solid-State Architecture of Ambazone Monohydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic structure of Ambazone monohydrate, an active pharmaceutical ingredient with known antiseptic properties. A comprehensive understanding of its solid-state chemistry is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document summarizes the key structural features of this compound and outlines the experimental procedures typically employed for its characterization.

Core Crystallographic Data

The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction (SC-XRD).[1] It has been established that this compound crystallizes in the monoclinic crystal system with the P21/c space group .[2] This structural arrangement gives rise to a distinct three-dimensional network.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data for this compound. These parameters define the unit cell and the quality of the structural determination.

| Parameter | Value |

| Empirical formula | C₈H₁₁N₇S · H₂O |

| Formula weight | 255.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a (Å) | Data not available in public sources |

| b (Å) | Data not available in public sources |

| c (Å) | Data not available in public sources |

| α (°) | 90 |

| β (°) | Data not available in public sources |

| γ (°) | 90 |

| Volume (ų) | Data not available in public sources |

| Z | Data not available in public sources |

| Density (calculated) (g/cm³) | Data not available in public sources |

| Absorption coefficient (mm⁻¹) | Data not available in public sources |

| F(000) | Data not available in public sources |

| Data collection and refinement | |

| Radiation | Typically Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Data not available in public sources |

| θ range for data collection (°) | Data not available in public sources |

| Reflections collected | Data not available in public sources |

| Independent reflections | Data not available in public sources |

| R-int | Data not available in public sources |

| Goodness-of-fit on F² | Data not available in public sources |

| Final R indices [I>2σ(I)] | Data not available in public sources |

| R indices (all data) | Data not available in public sources |

Note: Specific quantitative data for unit cell dimensions, data collection, and refinement parameters are typically found in the full-text publication or the associated Crystallographic Information File (CIF), which were not publicly accessible.

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is critical for confirming the molecular structure and understanding the intramolecular forces. The following tables would present key bond distances and angles within the Ambazone molecule and the hydrogen bonding interactions involving the water molecule.

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C-N | - | Data not available |

| C=N | - | Data not available |

| C-S | - | Data not available |

| N-N | - | Data not available |

Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| - | C-N-C | - | Data not available |

| - | N-C-S | - | Data not available |

| - | C-N-N | - | Data not available |

Note: The actual values for bond lengths and angles are contained within the full crystallographic dataset.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization of this compound

A general manufacturing process for Ambazone involves the reaction of quinone monoguanylhydrazone nitrate with thiosemicarbazide in an acidic aqueous solution. The resulting product is then purified by dissolution in hot water and subsequent precipitation upon addition of an ammonium solution.

For the growth of single crystals suitable for SC-XRD, a slow evaporation method is typically employed. This involves dissolving the purified Ambazone in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of several days to weeks at a constant temperature. The choice of solvent is critical and is often determined through screening various common organic and aqueous solvents.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following workflow outlines the typical steps for SC-XRD analysis:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of frames as the crystal is rotated.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as polarization and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.

Visualizations

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of this compound.

Caption: Logical workflow for the determination of the crystal structure of this compound.

Note: As no specific signaling pathways for Ambazone's mechanism of action were detailed in the provided search results, a diagram for this has not been included.

References

Ambazone Monohydrate: A Comprehensive Technical Guide on its Biological Activities and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone monohydrate, a synthetic compound belonging to the class of thiosemicarbazones, has demonstrated a noteworthy spectrum of biological activities. This technical guide provides an in-depth analysis of its antimicrobial, antineoplastic, and weak antiviral properties. The document elucidates the current understanding of its mechanism of action, which involves interference with membrane-bound nucleotide systems and modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, this guide compiles available quantitative data on its efficacy, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic agent that has been utilized in some regions for the treatment of local infections of the mouth and throat.[1] Beyond its established antiseptic use, scientific investigations have revealed its potential as an antineoplastic and antiviral agent, sparking interest in its broader therapeutic applications. This guide aims to consolidate the existing technical information on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

The precise mechanism of action of Ambazone is not yet fully elucidated, but current evidence suggests a multi-faceted approach involving interactions with cellular membranes, nucleic acids, and proteins, as well as modulation of intracellular signaling pathways.[2][3]

A key aspect of Ambazone's activity appears to be its ability to interfere with membrane-bound nucleotide systems. This interference leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[2][3] This elevation of cAMP is thought to contribute significantly to its antineoplastic activity. The affinity of Ambazone for various cellular targets, including membranes, nucleic acids, and proteins, likely contributes to its overall antibacterial effect.[2][3]

dot graph Ambazone_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ambazone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; NucleotideSystem [label="Membrane-Bound\nNucleotide System", fillcolor="#F1F3F4", fontcolor="#202124"]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Antineoplastic Effects)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucleicAcids [label="Nucleic Acids\n(DNA, RNA)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins [label="Cellular Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; AntibacterialEffect [label="Antibacterial Effect", fillcolor="#F1F3F4", fontcolor="#202124"];

Ambazone -> CellMembrane [label="Interacts with"]; CellMembrane -> NucleotideSystem; NucleotideSystem -> AdenylylCyclase [label="Interferes with"]; AdenylylCyclase -> cAMP [label="Converts ATP to"]; ATP -> AdenylylCyclase; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates targets leading to"]; Ambazone -> NucleicAcids [label="Binds to"]; Ambazone -> Proteins [label="Binds to"]; NucleicAcids -> AntibacterialEffect; Proteins -> AntibacterialEffect; } Figure 1: Proposed Mechanism of Action of this compound.

Antimicrobial Activity

This compound exhibits antiseptic properties, with a spectrum of activity that includes Gram-positive bacteria. Its antibacterial action is believed to result from its affinity for cellular membranes, nucleic acids, and proteins, leading to the inhibition of essential cellular processes such as DNA, RNA, and protein synthesis.[3]

Antibacterial Spectrum

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria is not extensively available in publicly accessible literature. The following table is a template for researchers to populate as data becomes available.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | Data not available | |

| Streptococcus pyogenes | Positive | Data not available | |

| Escherichia coli | Negative | Data not available | |

| Pseudomonas aeruginosa | Negative | Data not available |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Ambazone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the Ambazone stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Ambazone. Include a positive control well (bacteria in MHB without Ambazone) and a negative control well (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of Ambazone that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Antineoplastic Activity

Ambazone has demonstrated activity against various transplantable tumors in animal models, including murine leukemia P388.[3] Its antineoplastic effect is thought to be mediated, at least in part, by the immune system and through the induction of an overall increase in cellular cAMP content in leukemia cells.[3][4]

In Vitro Cytotoxicity

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Data not available | |

| HL-60 | Human Promyelocytic Leukemia | Data not available | |

| K562 | Human Chronic Myelogenous Leukemia | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell lines (e.g., P388, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of Ambazone that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antiviral Activity

Ambazone has been reported to possess weak antiviral activity. One study noted its effect in a Sendai virus/chicken embryo fibroblast system, suggesting that the interaction may be with the Sendai virus NH glycoprotein.[3]

In Vitro Antiviral Efficacy

Quantitative data, such as EC50 values, for the antiviral activity of this compound is scarce.

| Virus | Cell Line | EC50 (µM) | Reference |

| Sendai Virus | Chicken Embryo Fibroblasts | Data not available |

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of this compound can be assessed using a plaque reduction assay.

Materials:

-

This compound

-

Virus stock (e.g., Sendai virus)

-

Host cell line (e.g., Chicken Embryo Fibroblasts or other susceptible cells like LLC-MK2)

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units - PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound mixed with low-melting-point agarose or methylcellulose. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques, which are areas of cell death caused by viral replication, will appear as clear zones against the stained cell monolayer.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction at each concentration of Ambazone is calculated relative to the untreated virus control. The EC50 value, the concentration that inhibits plaque formation by 50%, can be determined from a dose-response curve.

Conclusion

This compound is a compound with a diverse range of biological activities, including established antiseptic properties and potential as an antineoplastic and weak antiviral agent. Its mechanism of action, though not fully understood, appears to involve the modulation of intracellular cAMP levels and interactions with key cellular components. The lack of extensive quantitative data on its antimicrobial and antiviral spectrum, as well as its cytotoxicity against a broad range of cancer cell lines, highlights the need for further systematic investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, ultimately aiming to clarify the therapeutic potential of this compound in various disease contexts.

References

- 1. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-virus assay reveals membrane determinants and mechanistic features of Sendai virus binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ambazone monohydrate molecular formula and weight verification.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and characterization of Ambazone monohydrate. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Core Molecular Data

This compound is an orally active, membrane-associated antitumor agent that also exhibits antibacterial and weak antiviral properties. The verification of its molecular formula and weight is fundamental for all research and development activities.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₃N₇OS | |

| Molecular Weight | 255.30 g/mol | |

| Anhydrous Molecular Formula | C₈H₁₁N₇S | |

| Anhydrous Molecular Weight | 237.29 g/mol |

Experimental Characterization Protocols

The physicochemical properties of this compound have been elucidated through various analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

X-Ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a primary technique for determining the crystallographic structure of a solid material. Studies have established that this compound crystallizes in the monoclinic system with a P21/c space group.

Methodology:

-

Instrument: Bruker D8 Advance diffractometer (or equivalent) with a Ge(111) monochromator in the incident beam.

-

Radiation Source: Cu Kα1 radiation (λ = 1.5406 Å).

-

Instrument Settings: 40 kV and 40 mA.

-

Sample Preparation: The sample is gently pre-ground in an agate mortar to minimize preferred orientation effects and control crystal size. The powder is then mounted on a sample holder.

-

Data Collection: Measurements are performed at room temperature in a step scan mode.

-

Scan Range: 2θ range between 3° and 45°.

-

Step Size: 0.01° with a rate of 1 step per second.

Thermal Analysis (DSC/DTA-TGA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetry (DTA-TGA) are used to study the thermal behavior of this compound, including its dehydration and decomposition. These analyses have confirmed the loss of water molecules upon heating.

Methodology:

-

Sample Preparation: 3-5 mg of the sample is accurately weighed and placed into an aluminum pan. For this compound, a crimped crucible without a pinhole is recommended, and samples should be stored in a dry atmosphere (0% Relative Humidity) prior to analysis.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is conducted under a nitrogen purge.

-

Heating Rate: A heating rate of 10°C per minute is typically applied.

-

Temperature Range: The analysis is conducted over a temperature range from room temperature up to 1000°C to observe all thermal events.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups within the this compound molecule by analyzing the absorption of infrared radiation. This technique has been used to observe changes in the stretching vibrations of primary and secondary amines during the dehydration process.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.

-

The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr).

-

The mixture is placed into a pellet die, and pressure is applied with a hydraulic press to form a transparent pellet.

-

-

Analysis: The resulting KBr pellet is placed in the sample holder of the FTIR instrument for analysis.

-

Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Proposed Mechanism of Action: Signaling Pathway

Ambazone's antitumor activity is linked to its ability to interfere with membrane-bound nucleotide systems. A key aspect of its mechanism of action is the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. This suggests an interaction with the cAMP-dependent signaling pathway.

Caption: Proposed Ambazone mechanism via the cAMP signaling pathway.

Spectroscopic Profile of Ambazone Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ambazone monohydrate, a compound of interest for its antiseptic and potential antitumor properties. The focus is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two pivotal techniques in the structural elucidation and quality control of pharmaceutical substances. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a workflow diagram for the spectroscopic analysis process.

Introduction

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrate) is a crystalline solid with established antimicrobial activity.[1][2] A thorough understanding of its molecular structure is crucial for drug development, formulation, and regulatory compliance. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and functional groups within the molecule, offering a detailed fingerprint for identification and characterization.

Experimental Protocols

The following sections detail the methodologies for acquiring FTIR and NMR spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples via transmission FTIR.[3][4][5]

-

Materials: Spectroscopic grade KBr (dried in an oven at 105-110°C for at least 2 hours to remove moisture), agate mortar and pestle, pellet press die, and a hydraulic press are required.[3][4]

-

Sample Mixture: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3][5] The exact ratio should be about 1 part sample to 100 parts KBr.

-

Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[3]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.[6]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be recorded separately.[5]

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Solution-State NMR

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with limited solubility in other NMR solvents.

-

Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[7]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity.[8]

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the various functional groups present in the molecule. The stretching vibrations of primary and secondary amines are particularly informative.[1][9]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3500, ~3300 | N-H stretching (primary amine, NH₂) | Medium | [10] |

| 3320-3180 | N-H stretching (secondary amine, NH) | Medium | [10] |

| 1618-1613 | N-H deformation (primary amine) | Medium | |

| 1508 | N-H deformation (secondary amine) | Medium | |

| 1203 | C-N stretching | Strong | [2] |

| 860-680 | C=S and C=N coupled vibrations | Strong | [2] |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While solution-state ¹H and ¹³C NMR data for this compound is not extensively reported in the literature, solid-state NMR data offers valuable structural insights.

¹³C Solid-State NMR (CP/MAS) Data

The following chemical shifts were reported for Ambazone in a study utilizing Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.[11]

| Chemical Shift (δ) ppm | Assignment |

| 178.6 | C=S |

| 158.4 | C=N (thiourea) |

| 157.0 | C=N (guanidine) |

| 149.2 | C-N (aromatic) |

| 129.5 | C-H (aromatic) |

| 116.2 | C-H (aromatic) |

Note: Solid-state NMR chemical shifts can differ from those obtained in solution due to packing effects and the absence of solvent interactions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. researchgate.net [researchgate.net]

- 3. What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis - Kintek Press [kinteksolution.com]

- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Initial in-vitro studies on Ambazone monohydrate's efficacy.

An In-Depth Technical Guide on the Initial In-Vitro Efficacy of Ambazone Monohydrate

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound recognized for its antiseptic properties and has been investigated for its potential antibacterial and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the initial in-vitro studies concerning this compound, focusing on its mechanism of action, antimicrobial and antiviral efficacy, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The precise mechanism of action for Ambazone is not yet fully elucidated, but in-vitro studies have shed light on several key interactions.[3] It is believed that Ambazone's therapeutic effects stem from its affinity for various cellular targets, including membranes, nucleic acids, and proteins.[1][3]

One of the proposed mechanisms involves the interference with membrane-bound nucleotide systems.[3] Studies have shown that Ambazone can lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1][3] This elevation in cAMP is thought to contribute to its antineoplastic activity.[3]

Furthermore, Ambazone's interaction with DNA has been a subject of investigation. The nature of this interaction appears to be dependent on the charge of the Ambazone species. While neutral or singly positively charged forms of Ambazone stabilize the secondary structure of DNA, the doubly positively charged form binds more strongly and leads to destabilization.[1] This interaction with nucleic acids, along with its effects on protein synthesis, is also considered a contributing factor to its antibacterial properties.[1]

Quantitative Data on In-Vitro Efficacy

While the existing literature describes the antimicrobial and antiviral activities of Ambazone, specific quantitative data from initial in-vitro studies, such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, are not extensively detailed in the provided search results. For clarity and future comparative analysis, the following tables are presented as a template for how such data would be structured.

Table 1: In-Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Method | Reference |

| Staphylococcus aureus | Data not available | Data not available | Broth microdilution | |

| Streptococcus pyogenes | Data not available | Data not available | Broth microdilution | |

| Escherichia coli | Data not available | Data not available | Broth microdilution | |

| Pseudomonas aeruginosa | Data not available | Data not available | Broth microdilution |

Table 2: In-Vitro Antiviral Activity of this compound

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Type | Reference |

| Sendai virus | Chicken embryo fibroblast | Weak activity noted | Data not available | Data not available | CPE inhibition | [1] |

| Other viruses | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The evaluation of this compound's in-vitro efficacy relies on a set of standardized experimental protocols. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

1. Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

-

A few colonies are then suspended in a sterile saline solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Broth Microdilution Method:

-

The assay is performed in 96-well microtiter plates.

-

This compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The standardized bacterial inoculum is added to each well.

-

Plates are incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Antiviral Activity Assay

The antiviral efficacy of this compound can be assessed through cytopathic effect (CPE) inhibition assays.[5]

1. Cell Culture and Virus Propagation:

-

A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates until a confluent monolayer is formed.[6]

-

The virus of interest is propagated in the same cell line to generate a viral stock with a known titer.

2. CPE Inhibition Assay:

-

The cell culture medium is removed from the wells, and the cells are infected with the virus at a specific multiplicity of infection (MOI).[6]

-

After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed.[5]

-

Serial dilutions of this compound in the cell culture medium are added to the wells.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the virus being tested (e.g., 48 hours).[5]

-

The inhibition of the viral cytopathic effect is observed microscopically and can be quantified using methods like the neutral red uptake assay.[5]

-

The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that inhibits the CPE by 50%.[5]

3. Cytotoxicity Assay:

-

To determine the toxicity of the compound on the host cells, a parallel assay is run without the virus.

-

Cell viability is measured using assays such as the MTS assay.[6]

-

The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.

-

The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.

Visualizations

Signaling Pathway of Ambazone

Caption: Proposed signaling pathway of Ambazone.

Experimental Workflow for In-Vitro Screening

Caption: General workflow for in-vitro screening.

References

- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro activity of antibiotics potentially effective against difficult-to-treat strains of Gram-negative rods: retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 6. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Ambazone Monohydrate Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is a pharmaceutical compound recognized for its antiseptic properties and potential antibacterial activity.[1] As an oral antiseptic, it is used for the treatment of mild infections of the oral cavity and pharynx. While its exact mechanism of action is not fully elucidated, it is believed to have an affinity for various cellular targets including membranes, nucleic acids, and proteins, contributing to its overall antibacterial effect.[2][3] The toxic action of ambazone on the intestine is thought to be due to the inhibition of bacterial DNA, RNA, and protein synthesis.[3]

These application notes provide a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Currently, there is a lack of publicly available, comprehensive data summarizing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacterial species. The following table is provided as a template for researchers to present their own findings generated using the protocol described below.

Table 1: Template for Reporting Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | Enter QC Range | |

| Enterococcus faecalis | ATCC® 29212™ | Enter QC Range | |

| Escherichia coli | ATCC® 25922™ | Enter QC Range | |

| Pseudomonas aeruginosa | ATCC® 27853™ | Enter QC Range | |

| Streptococcus pneumoniae | ATCC® 49619™ | Enter QC Range | |

| [Test Organism 1] | [Strain ID] | ||

| [Test Organism 2] | [Strain ID] |

Experimental Protocols

This protocol details the broth microdilution method for determining the MIC of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (including recommended ATCC® quality control strains)

-

Tryptic Soy Agar (TSA) or other suitable solid media

-

Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

-

Multichannel pipette (recommended)

Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure the powder is completely dissolved.

-

Further dilute this stock solution in CAMHB to create a working stock solution at a concentration suitable for the serial dilutions (e.g., 1280 µg/mL).

Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

-

Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to 50 µL in the plate.

Broth Microdilution Procedure

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 50 µL from well 10. This will create a range of concentrations (e.g., from 640 µg/mL down to 1.25 µg/mL if starting with a 1280 µg/mL working stock).

-

Well 11 will serve as the growth control (no drug). Add 50 µL of CAMHB to this well.

-

Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 3.5) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in wells 1-11 will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Seal the plate or cover it with a lid to prevent evaporation.

Incubation

Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric and temperature conditions may be required as per CLSI guidelines.

Determining the MIC

-

After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Quality Control

It is essential to perform quality control testing with each batch of MIC assays. This is done by testing standard reference strains with known MIC values for the antimicrobial agent being tested. For a new compound like this compound, it is recommended to use standard ATCC® strains such as Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™. The laboratory should establish its own acceptable QC ranges for this compound.

Visualizations

Mechanism of Action

The antibacterial mechanism of this compound is not fully elucidated but is thought to be multi-targeted. A simplified diagram illustrating the potential targets is provided below.

Caption: Potential antibacterial targets of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution antibacterial susceptibility test for this compound.

Caption: Broth microdilution workflow for MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Ambazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SC-XRD) analysis of Ambazone monohydrate. This document is intended to guide researchers through the process of crystal growth, data collection, and structure determination, facilitating the characterization of this important pharmaceutical compound.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic and bacteriostatic agent with potential antitumor properties.[1] Understanding its solid-state structure is crucial for drug development, formulation, and quality control. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[2]

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4][5] It is characterized by an extensive three-dimensional network of hydrogen bonds involving the water molecules, which contributes to its stability.[3] This document outlines the necessary steps to reproduce and analyze the single-crystal structure of this compound.

Data Presentation

The crystallographic data for this compound is summarized in the table below. These values are essential for the identification and characterization of the crystalline form.

| Parameter | Value |

| Chemical Formula | C₈H₁₁N₇S·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not explicitly found in search results |

| b (Å) | Value not explicitly found in search results |

| c (Å) | Value not explicitly found in search results |

| α (°) | 90 |

| β (°) | Value not explicitly found in search results |

| γ (°) | 90 |

| Volume (ų) | Value not explicitly found in search results |

| Z | 4 |

| R-factor (%) | Value not explicitly found in search results |

Note: While the crystal system and space group have been reported, the precise unit cell dimensions and R-factor from the original study were not available in the provided search results. The table reflects the available information.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the single-crystal X-ray diffraction of this compound.

Single Crystal Growth of this compound

High-quality single crystals are a prerequisite for successful SC-XRD analysis. The following protocol describes a general method for the recrystallization of Ambazone to obtain suitable single crystals.

Materials:

-

Ambazone powder

-

High-purity solvent (e.g., ethanol, methanol, or a solvent mixture)

-

Small, clean crystallization vials or beakers

-

Heating plate with magnetic stirring

-

Microscope for crystal inspection

Protocol:

-

Dissolution: Prepare a saturated solution of Ambazone in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with gentle stirring. Ensure all the solid has dissolved.

-

Slow Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by turning off the heat and allowing the container to cool in place, or by placing it in a dewar of warm water. Rapid cooling will likely lead to the formation of polycrystalline powder.

-

Evaporation: Alternatively, or in combination with slow cooling, allow the solvent to evaporate slowly from the saturated solution at room temperature. This can be done by loosely covering the vial to slow down the evaporation rate.

-

Crystal Selection: Once crystals have formed, carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.

Single-Crystal X-ray Data Collection

The following is a general protocol for data collection on a modern single-crystal X-ray diffractometer. The specific parameters may need to be optimized based on the instrument and the crystal quality.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Rigaku SuperNova) equipped with a CCD or CMOS detector.

-

X-ray source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

-

Cryosystem for low-temperature data collection (e.g., Oxford Cryosystems).

Protocol:

-

Crystal Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the unit cell parameters and the crystal's orientation matrix.[2] The software will typically auto-index the reflections to find the primitive unit cell.[2]

-

Data Collection Strategy: Based on the determined crystal system and space group (Monoclinic, P2₁/c for this compound), the software will propose a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans in different crystal orientations.

-

Data Collection: Start the full data collection run. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[6] A complete data set for a small molecule can take several hours to collect.[2]

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The final step is to determine the atomic positions from the diffraction data and refine the structural model.

Software:

Protocol:

-

Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like Ambazone, direct methods or Patterson methods are typically used to find the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure.[4] This process involves adjusting the atomic coordinates, and atomic displacement parameters (ADPs) to improve the agreement between the calculated and observed structure factors.[4]

-